molecular formula C21H25N5O3S B2780974 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1251694-15-1

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Katalognummer: B2780974
CAS-Nummer: 1251694-15-1
Molekulargewicht: 427.52
InChI-Schlüssel: WTSASIGZGLFXGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core, a cyclohexylsulfanyl group, and a methoxyphenylmethyl acetamide moiety, makes it a promising candidate for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by cyclization of appropriate hydrazine derivatives with suitable diketones under acidic or basic conditions.

    Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via nucleophilic substitution reactions using cyclohexylthiol and appropriate leaving groups.

    Attachment of the Methoxyphenylmethyl Acetamide Moiety: This step involves the acylation of the triazolopyrazine core with 4-methoxybenzyl chloride and subsequent amidation with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexylsulfanyl group or the methoxyphenylmethyl moiety using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dichloromethane or dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanism of action is often linked to their ability to disrupt bacterial cell walls or inhibit essential enzymes involved in cell metabolism. In vitro studies have shown promising results against various bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further investigations using both in vitro and in vivo models are necessary to elucidate these effects fully .

Enzyme Inhibition

The interaction of this compound with specific enzymes has been a focus of research. It is believed to act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazolo-pyrazin compounds demonstrated that modifications similar to those found in 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide resulted in enhanced antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of the cyclohexylsulfanyl group in increasing bioactivity.

Case Study 2: Cancer Cell Line Studies

In a series of experiments evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7), researchers observed significant reductions in cell viability at certain concentrations. The study concluded that the compound's structural features play a crucial role in its biological activity, warranting further development as a potential anticancer agent .

Wirkmechanismus

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and viability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazolopyrazine core and exhibit similar biological activities.

    Cyclohexylsulfanyl Substituted Compounds: Compounds with cyclohexylsulfanyl groups are known for their antimicrobial and anticancer properties.

    Methoxyphenylmethyl Substituted Compounds: These compounds are studied for their potential therapeutic applications in various diseases.

Uniqueness

The uniqueness of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide lies in its combination of structural features, which confer distinct biological activities and potential applications. The presence of the triazolopyrazine core, cyclohexylsulfanyl group, and methoxyphenylmethyl acetamide moiety makes it a versatile compound for various scientific research and industrial applications.

Biologische Aktivität

The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C21H25N5O4SC_{21}H_{25}N_{5}O_{4}S with a molecular weight of 411.52 g/mol. The synthesis typically involves multi-step organic reactions, including oxidative cyclization and functional group transformations. One common method is the oxidative cyclization of α-keto acids with 2-hydrazinopyridines, catalyzed by potassium iodide (KI) .

Biological Activity Overview

Research indicates that this compound may exhibit a variety of biological activities:

  • Antibacterial Activity: Triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have been tested with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Enzyme Inhibition: The compound has been investigated as an inhibitor for enzymes such as 11β-hydroxysteroid dehydrogenase and P38 α mitogen-activated protein kinase. These enzymes are crucial in various metabolic pathways and their inhibition can lead to significant therapeutic effects .
  • Antidiabetic and Antifungal Activities: Other studies have suggested that derivatives of this compound may possess antidiabetic properties similar to sitagliptin phosphate and antifungal effects against various pathogens .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Binding: The compound binds to the active sites of target enzymes, preventing substrate access and inhibiting enzymatic activity.
  • Cell Membrane Disruption: For antibacterial activity, it disrupts bacterial cell membranes and inhibits critical processes like DNA replication by targeting topoisomerases .

Antibacterial Studies

A recent study evaluated various triazolo[4,3-a]pyrazine derivatives for their antibacterial efficacy using the microbroth dilution method. Among the tested compounds, some exhibited MICs as low as 16 μg/mL against Escherichia coli and 32 μg/mL against Staphylococcus aureus .

Antidiabetic Potential

Research has indicated that certain derivatives may act on glucagon-like peptide-1 (GLP-1) pathways, enhancing insulin secretion in response to elevated blood glucose levels. This mechanism underlines their potential use in managing type II diabetes mellitus .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Compound 2eAntibacterial32 (S. aureus)
Compound XAntidiabetic-
Compound YAntifungal<6.25

Eigenschaften

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-29-16-9-7-15(8-10-16)13-23-18(27)14-26-21(28)25-12-11-22-20(19(25)24-26)30-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSASIGZGLFXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.